molecular formula C15H13N5OS B12038729 4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B12038729
M. Wt: 311.4 g/mol
InChI Key: XYJSWBOEIHUVAF-ATELFFGISA-N
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Description

4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with the molecular formula C15H13N5OS. This compound is notable for its unique structure, which includes a furan ring, a pyridine ring, and a triazole ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method includes the condensation of 2-furyl aldehyde with 2-methyl-2-propenylideneamine, followed by cyclization with 4-pyridinecarboxaldehyde and subsequent reaction with hydrosulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan, pyridine, and triazole rings play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

When compared to similar compounds, 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5OS/c1-11(9-13-3-2-8-21-13)10-17-20-14(18-19-15(20)22)12-4-6-16-7-5-12/h2-10H,1H3,(H,19,22)/b11-9+,17-10+

InChI Key

XYJSWBOEIHUVAF-ATELFFGISA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3

Canonical SMILES

CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC=NC=C3

solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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